molecular formula C17H18ClNO3S B2933477 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide CAS No. 477886-03-6

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide

Cat. No. B2933477
M. Wt: 351.85
InChI Key: ASBGMTLKHWYWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide” is a complex organic molecule. It contains a chlorophenyl group, a methylphenylsulfonyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.



Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, it’s likely that it could be synthesized through a series of steps involving nucleophilic substitution reactions, amide bond formations, and sulfonation reactions. The exact synthetic route would depend on the starting materials available and the desired yield and purity.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenyl, methylphenylsulfonyl, and acetamide groups would contribute to the overall shape and properties of the molecule. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The chlorophenyl group could participate in nucleophilic substitution reactions, the acetamide group could undergo hydrolysis or reduction, and the sulfonyl group could be involved in elimination or substitution reactions. The exact reactions would depend on the reaction conditions and the other reactants present.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, the acetamide group could allow for hydrogen bonding, and the sulfonyl group could contribute to its acidity. Detailed analysis of its properties would require experimental data.


Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk. This includes wearing appropriate personal protective equipment and following proper storage and disposal procedures.


Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could be explored as a potential pharmaceutical if it shows biological activity, or it could be used as a building block in the synthesis of more complex molecules. Further research and experimentation would be needed to fully explore its potential.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and specific analysis, further research and experimentation would be necessary. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-13-2-8-16(9-3-13)23(21,22)11-10-19-17(20)12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBGMTLKHWYWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide

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